molecular formula C11H10FN3O2S B2603722 3-[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid CAS No. 852940-54-6

3-[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid

Cat. No. B2603722
CAS RN: 852940-54-6
M. Wt: 267.28
InChI Key: UHKZACXAHHWUBK-UHFFFAOYSA-N
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Description

The compound is a derivative of propanoic acid, which is a simple carboxylic acid . It has a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is often found in pharmaceuticals and agrochemicals due to its versatile biological activity . The compound also contains a fluorophenyl group, which is a phenyl ring substituted with a fluorine atom .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of derivatives involving the core structure of 3-[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid often employs microwave-assisted methods or other advanced synthesis techniques to enhance the efficiency and yield of the process. For example, Zaheer et al. (2021) describe a microwave-assisted synthesis of benzylideneamino)triazole–thione derivatives of Flurbiprofen, showcasing a novel method to generate compounds with potential analgesic properties Zaheer et al., 2021.

  • Crystal structure analysis and characterization of these compounds using techniques such as X-ray diffraction, NMR, and mass spectrometry are crucial steps in understanding their chemical properties and potential biological activities. For instance, Slyvka et al. (2022) detailed the structural characterization of a triazole compound, providing insights into its potential applications in creating materials with nonlinear optical and magnetic properties Slyvka et al., 2022.

Biological Activities

  • Several studies have investigated the antimicrobial and antibacterial properties of triazole derivatives. Kariuki et al. (2022) reported on a compound's inhibitory effect against both Listeria monocytogenes and Escherichia coli, comparing favorably with ampicillin and vancomycin Kariuki et al., 2022.

  • The potential anticancer activities of these compounds are also a significant area of interest. Safonov (2018) synthesized derivatives that were evaluated for their antibacterial activities, indicating the broad spectrum of biological activities these compounds can exhibit Safonov, 2018.

properties

IUPAC Name

3-[3-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2S/c12-8-3-1-7(2-4-8)10-13-14-11(18)15(10)6-5-9(16)17/h1-4H,5-6H2,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKZACXAHHWUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)N2CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid

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